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molecular formula C7H6N2O3S2 B1237133 6-Hydroxy-1,3-benzothiazole-2-sulfonamide

6-Hydroxy-1,3-benzothiazole-2-sulfonamide

Cat. No. B1237133
M. Wt: 230.3 g/mol
InChI Key: NOOBQTYVTDBXTL-UHFFFAOYSA-N
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Patent
US05059613

Procedure details

A 1 M solution of BBr3 in CH2Cl2 (23 mL, 0.022 mol) was cooled to -80° C. in a dry ice/acetone bath under a N2 atmosphere. A suspension of 6-ethoxy-2-benzothiazolesulfonamide (0.5 g, 0.002 mol) in 75 mL of CH2Cl2 was added slowly to the cooled BBR3 solution The reaction was removed from the cooling bath and stirred at room temperature for 15 hours. It was poured into ice-water, stirred for 30 min, and filtered to Yield 0.35 g of product (73.8%). The product was purified by recrystallization from MeOH/H2O; mp 209°-212° C.; M/S m/e 230 (M,calcd 230).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
73.8%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C([O:7][C:8]1[CH:20]=[CH:19][C:11]2[N:12]=[C:13]([S:15]([NH2:18])(=[O:17])=[O:16])[S:14][C:10]=2[CH:9]=1)C>C(Cl)Cl>[OH:7][C:8]1[CH:20]=[CH:19][C:11]2[N:12]=[C:13]([S:15]([NH2:18])(=[O:17])=[O:16])[S:14][C:10]=2[CH:9]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly to the cooled BBR3 solution The reaction
CUSTOM
Type
CUSTOM
Details
was removed from the cooling bath
ADDITION
Type
ADDITION
Details
It was poured into ice-water
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC1=CC2=C(N=C(S2)S(=O)(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 73.8%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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